4-(Cyanomethyl)-2-methoxyphenyl acetate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(Cyanomethyl)-2-methoxyphenyl acetate” are not available, there are general methods for the synthesis of related compounds. For instance, a mild and green protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications
Chemical Synthesis and Catalysis
- A study presented a green, efficient method for the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This research emphasizes the importance of innovative catalysis in the development of new chemical compounds, potentially including derivatives of phenyl acetate like 4-(Cyanomethyl)-2-methoxyphenyl acetate (Zolfigol et al., 2013).
Material Science and Polymer Chemistry
- Novel copolymers of vinyl acetate with oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates were prepared, showcasing the versatility of phenyl acetate derivatives in polymer synthesis and the potential for creating materials with tailored properties (Barilla et al., 2021).
Corrosion Inhibition
- Research on acrylamide derivatives, including a study focused on their application as corrosion inhibitors in nitric acid solutions of copper, reveals the potential of phenyl acetate derivatives in protecting metals from corrosion. These findings highlight the importance of chemical derivatives in industrial applications (Abu-Rayyan et al., 2022).
Antioxidant Properties
- The polymerization of 4-methoxyphenol, which shares a methoxyphenyl group with 4-(Cyanomethyl)-2-methoxyphenyl acetate, was studied for its antioxidant properties. This underscores the potential of methoxyphenyl derivatives in the development of antioxidant agents, which could extend to similar compounds (Zheng et al., 2013).
properties
IUPAC Name |
[4-(cyanomethyl)-2-methoxyphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEQADZOQLBLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280389 | |
Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)-2-methoxyphenyl acetate | |
CAS RN |
5438-51-7 | |
Record name | 4-(Acetyloxy)-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 16695 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5438-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(cyanomethyl)-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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